molecular formula C15H17N3O4 B183165 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid CAS No. 37833-24-2

4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid

Cat. No.: B183165
CAS No.: 37833-24-2
M. Wt: 303.31 g/mol
InChI Key: STFOYVGOXBPLTJ-UHFFFAOYSA-N
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Description

4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is a chemical compound designed for research applications. Its structure incorporates a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, a scaffold recognized in medicinal chemistry research. Compounds featuring this core structure have been investigated for their potential in various therapeutic areas . Furthermore, the molecule's architecture, which includes a butanoic acid chain linked via an amide bond, is a feature seen in synthetic intermediates used to construct more complex heterocyclic systems with potential biological activity . This specific molecular framework makes it a compound of interest for researchers in fields such as organic synthesis and drug discovery, particularly for the development of novel bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-14(16-12(19)8-9-13(20)21)15(22)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFOYVGOXBPLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958866
Record name 4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37833-24-2
Record name Succinamic acid, N-antipyrinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037833242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most direct and well-documented route involves the ring-opening reaction of itaconic anhydride with 4-aminoantipyrine (1-phenyl-2,3-dimethyl-4-aminopyrazol-5-one) in ethanol under reflux conditions. This nucleophilic acyl substitution proceeds via attack of the primary amine group of 4-aminoantipyrine on the electrophilic carbonyl carbon of itaconic anhydride, yielding the target compound as a pale yellow solid.

Critical Parameters :

  • Solvent : Anhydrous ethanol facilitates both solubility and reaction efficiency.

  • Temperature : Reflux at ~78°C for 4–6 hours ensures complete conversion.

  • Molar Ratio : A 1:1 stoichiometry between itaconic anhydride and 4-aminoantipyrine minimizes by-products.

Post-reaction, the mixture is acidified with dilute hydrochloric acid (HCl) to protonate the carboxylate intermediate, precipitating the product.

Alternative Synthetic Approaches

ParameterEnolate-BasedRing-Opening
Steps 41
Yield 75–80% (intermediate)~70–85%
Regioselectivity High (99.9% purity)Moderate
Scalability IndustrialLaboratory-scale

Iodine-Promoted Cyclization

A general pyrazole synthesis employs iodine and p-toluenesulfonic acid in ethanol to cyclize 1,3-dicarbonyl compounds with thiohydrazides. While untested for the target compound, this method could theoretically apply to precursors like 4-oxobutanoic acid derivatives.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Ethanol vs. Toluene : Ethanol enhances nucleophilicity in ring-opening reactions, whereas toluene improves phase separation in biphasic systems.

  • Low-Temperature Ring Closure : Maintaining temperatures between -10°C and 0°C during pyrazole formation suppresses regioisomer formation.

Catalytic Additives

  • Weak Bases (Na₂CO₃, K₂CO₃) : Preferable over strong bases (NaOH) for minimizing by-products.

  • p-Toluenesulfonic Acid : Accelerates cyclization in iodine-mediated routes.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N pyrazole).

  • ¹H NMR : Key signals include δ 2.2–2.5 (methyl groups), δ 7.3–7.5 (phenyl protons), and δ 10.2 (carboxylic acid proton).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 189–190°C, correlating with melting point data. Differential scanning calorimetry (DSC) shows a single endothermic peak, confirming crystalline homogeneity .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazolyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid showed efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and other autoimmune disorders .

Analgesic Properties

Similar to other pyrazole derivatives, this compound may possess analgesic effects. It is hypothesized that it acts on the central nervous system pathways involved in pain modulation. Preclinical trials have indicated promising results in reducing pain responses in animal models .

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Research has shown that such compounds can effectively target specific pests while minimizing harm to beneficial insects .

Herbicide Potential

Studies suggest that derivatives of this compound can inhibit certain plant enzymes involved in growth regulation, indicating potential use as herbicides. Field trials have demonstrated effective weed control with minimal environmental impact .

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that adding this compound into polymer formulations can improve their resistance to thermal degradation .

Nanotechnology

Emerging studies have investigated the use of this compound in nanotechnology applications, particularly in the synthesis of nanoparticles with specific catalytic properties. The compound's ability to stabilize metal nanoparticles has been highlighted as a significant advantage in various catalytic processes .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth; potential for antibiotic development.
Anti-inflammatory Effects Reduction in cytokine production; potential treatment for inflammatory diseases.
Agricultural Pesticides Effective pest control with reduced impact on non-target species.
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymer matrices.
Nanotechnology Stabilization of nanoparticles leading to improved catalytic activity.

Mechanism of Action

The mechanism by which 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Table 1: Key Structural Differences Among Pyrazole Derivatives
Compound Name Substituents on Pyrazole Functional Group Modifications Biological Relevance
Target Compound 1,5-dimethyl; 2-phenyl; 3-oxo Butanoic acid via amide linkage Enhanced solubility; potential enzyme interactions
4-(5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid 4-methoxyphenyl; p-tolyl Methoxy and methyl groups on phenyl rings Improved lipophilicity; anticancer activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide 2,4-dichlorophenyl Chlorine substituents Increased steric bulk; altered hydrogen bonding
(Z)-Methyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-anoate Esterified butanoate Methyl ester instead of carboxylic acid Higher membrane permeability; reduced polarity
4-{[(2Z)-3-[2-(4-Fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid Thieno-thiazole core Complex heterocyclic system Multitarget enzyme inhibition
Key Observations :
  • Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl in ) increases steric hindrance and alters hydrogen-bonding patterns, affecting crystal packing and solubility .
  • Functional Group Impact : The carboxylic acid in the target compound improves water solubility compared to ester derivatives (e.g., ), which may influence bioavailability and renal clearance.

Crystallographic and Hydrogen-Bonding Comparisons

  • Target Compound : Forms R22(10) hydrogen-bonded dimers via N–H⋯O interactions, stabilizing crystal structures . Dihedral angles between the pyrazole and phenyl rings (~48–56°) suggest moderate conjugation .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide: Exhibits planar amide groups with similar dimerization patterns but lacks the butanoic acid tail, reducing intermolecular interactions .

Biological Activity

4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound's structure is characterized by a pyrazole ring and an oxobutanoic acid moiety. The presence of the dimethyl and phenyl groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole derivatives possess antibacterial and antifungal properties, suggesting that our compound may also exhibit similar effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrazole AE. coli10 µg/mL
Pyrazole BS. aureus8 µg/mL
4-Oxobutanoic Acid DerivativeC. albicans12 µg/mL

Anti-inflammatory Effects

Pyrazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. A related study highlighted that certain pyrazole derivatives showed IC50 values in the micromolar range against K562 leukemia cells, indicating potential as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
4-Oxobutanoic Acid DerivativeK5625.0
Related Pyrazole CompoundMCF77.5

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of related pyrazole compounds:

  • Case Study on Antibacterial Activity : A study conducted on a series of substituted pyrazoles showed enhanced antibacterial activity against multi-drug resistant strains of bacteria.
  • Case Study on Anti-inflammatory Effects : In vivo models demonstrated that a related pyrazole derivative significantly reduced edema in a carrageenan-induced paw edema model.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid?

  • Methodological Answer : The compound is synthesized via coupling reactions between 4-aminoantipyrine derivatives and carboxylic acids. For example, in related amide syntheses, 4-aminoantipyrine is reacted with substituted phenylacetic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, followed by acid workup and purification via recrystallization . Yields vary depending on steric and electronic effects of substituents (e.g., 86% for bromophenyl derivatives vs. 22% for chlorophenyl analogs) .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Purity is confirmed using high-performance liquid chromatography (HPLC) (>95% purity threshold), while structural characterization employs 1H^1H and 13C^{13}C NMR spectroscopy to confirm proton environments and carbonyl/amide functionalities. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities, as demonstrated in studies of analogous pyrazolone derivatives .

Q. What in vitro biological assays are typically used to evaluate its pharmacological potential?

  • Methodological Answer : Preliminary bioactivity is assessed via enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory properties) and cytotoxicity screens (e.g., MTT assay against cancer cell lines). Evidence from structurally related compounds suggests pyrazolone derivatives are evaluated for antipyretic and analgesic effects .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s crystallographic packing and intermolecular interactions?

  • Methodological Answer : SC-XRD studies reveal that steric repulsion between the pyrazolone ring and substituents (e.g., dichlorophenyl groups) leads to dihedral angles of 48.45°–80.70°, disrupting planarity and favoring dimerization via N–H⋯O hydrogen bonds (R22_2^2(10) motifs). These interactions are critical for stabilizing crystal lattices and may correlate with solubility .

Q. What computational strategies are employed to predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations optimize molecular geometries, while molecular docking simulations map interactions with target proteins (e.g., COX-2). Pharmacophore models highlight essential moieties: the pyrazolone ring for hydrogen bonding and the 4-oxobutanoic acid chain for electrostatic interactions .

Q. How can conflicting bioactivity data between similar derivatives be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values or cytotoxicity profiles require meta-analysis of reaction conditions (e.g., solvent polarity, temperature) and purity validation. For example, lower yields in chlorophenyl derivatives (22% vs. 86% for bromophenyl) suggest side reactions or degradation, necessitating LC-MS to identify byproducts .

Data Analysis and Optimization

Q. What analytical techniques are recommended for resolving spectral overlaps in NMR characterization?

  • Methodological Answer : 2D NMR (e.g., COSY, HSQC) decouples overlapping signals, particularly for aromatic protons and methyl groups. For example, in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, HSQC correlates methyl protons (δH\delta_H 2.10–2.35 ppm) with 13C^{13}C signals (δC\delta_C 10.5–12.0 ppm) .

Q. How can synthetic yields be optimized for sterically hindered derivatives?

  • Methodological Answer : Use of bulky coupling agents (e.g., HATU instead of EDC) or microwave-assisted synthesis reduces reaction times and improves yields. For example, microwave irradiation at 80°C for 20 minutes increased yields of a related acetamide derivative from 27% to 65% .

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